molecular formula C17H17FN2O4 B3486979 N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide

Cat. No.: B3486979
M. Wt: 332.33 g/mol
InChI Key: KOSFSFDJTGAPND-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a fluorophenyl group, an amino group, and a dimethoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroaniline with an appropriate acylating agent to form an intermediate compound.

    Coupling Reaction: The intermediate is then coupled with 3,4-dimethoxybenzoyl chloride under controlled conditions to yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research focuses on its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a role in gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide is unique due to its specific structural features, which confer distinct biological activities. Its combination of a fluorophenyl group and a dimethoxybenzamide moiety makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

N-[2-(4-fluoroanilino)-2-oxoethyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-23-14-8-3-11(9-15(14)24-2)17(22)19-10-16(21)20-13-6-4-12(18)5-7-13/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSFSFDJTGAPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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